NICKELCYCLOHEXANEBUTYRATE
Overview
Description
Nickelcyclohexanebutyrate, also known as Nickel(II) cyclohexanebutyrate, is a coordination compound with the molecular formula [C6H11(CH2)3CO2]2Ni. It is a nickel salt of cyclohexanebutyrate and is used primarily in organic systems as a standard salt. The compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
Nickel Cyclohexanebutyrate, also known as Nickel 4-cyclohexylbutyrate or Cyclohexanebutanoic acid, nickel(2+) salt, is a complex compound that interacts with various biological targets. The primary targets of Nickel Cyclohexanebutyrate are enzymes that require nickel as a cofactor . These enzymes, which are found in organisms across all kingdoms of life, catalyze a variety of chemical reactions .
Mode of Action
Nickel Cyclohexanebutyrate interacts with its targets by providing the necessary nickel ions for the enzymatic reactions . The nickel ions from Nickel Cyclohexanebutyrate serve as essential cofactors for these enzymes, enabling them to catalyze their respective reactions .
Biochemical Pathways
Nickel Cyclohexanebutyrate affects several biochemical pathways through its interaction with nickel-dependent enzymes. These enzymes participate in various biological processes, including urease, [NiFe]-hydrogenase, carbon monoxide dehydrogenase and acetyl-CoA synthase, coenzyme M reduction, nickel superoxide dismutase, nickel utilizing glyoxylase I, and lactate racemase . The activity of these enzymes influences several biochemical pathways and their downstream effects .
Result of Action
The molecular and cellular effects of Nickel Cyclohexanebutyrate’s action are primarily due to the activity of the nickel-dependent enzymes it interacts with. By providing the necessary nickel ions, Nickel Cyclohexanebutyrate enables these enzymes to catalyze a variety of chemical reactions, influencing various biological processes .
Action Environment
The action, efficacy, and stability of Nickel Cyclohexanebutyrate can be influenced by various environmental factors. For instance, the presence of other metals could potentially interfere with the ability of Nickel Cyclohexanebutyrate to provide nickel ions to its target enzymes . Additionally, factors such as pH and temperature could also affect the stability and activity of Nickel Cyclohexanebutyrate.
Biochemical Analysis
Cellular Effects
Cyclohexanebutanoic acid, nickel(2+) salt has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with nickel ions can lead to changes in cellular activities, including alterations in enzyme functions and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cyclohexanebutanoic acid, nickel(2+) salt can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, although its stability may vary depending on the experimental conditions .
Metabolic Pathways
Cyclohexanebutanoic acid, nickel(2+) salt is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, Cyclohexanebutanoic acid, nickel(2+) salt is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its activity and function. The compound’s distribution within the cell can determine its overall impact on cellular processes .
Subcellular Localization
Cyclohexanebutanoic acid, nickel(2+) salt is localized in specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular organelles, where it can exert its effects. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action .
Preparation Methods
Nickelcyclohexanebutyrate can be synthesized through the reaction of nickel(II) acetate with cyclohexanebutyrate in an inert atmosphere. The reaction typically involves dissolving nickel(II) acetate in a suitable solvent, such as methanol, and then adding cyclohexanebutyrate. The mixture is stirred at room temperature until the reaction is complete. The product is then isolated by filtration and purified by recrystallization .
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically stored in an inert atmosphere at low temperatures to maintain its stability .
Chemical Reactions Analysis
Nickelcyclohexanebutyrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as molecular oxygen (O2), hydrogen peroxide (H2O2), and meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: this compound can be reduced using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions with various nucleophiles, such as halides or amines, to form new nickel complexes.
Scientific Research Applications
Nickelcyclohexanebutyrate has a wide range of scientific research applications:
Biology: The compound is used in studies involving the metabolism of cyclohexane derivatives by microorganisms. For example, Arthrobacter sp.
Industry: The compound is used in the production of various nickel-based materials and as a standard salt in organic systems
Comparison with Similar Compounds
Nickelcyclohexanebutyrate can be compared with other nickel(II) carboxylates, such as nickel(II) acetate and nickel(II) formate.
Nickel(II) acetate: Similar to this compound, nickel(II) acetate is used as a catalyst in organic synthesis.
Nickel(II) formate: This compound is also used in catalytic applications, but it has different reactivity and stability compared to this compound.
This compound’s unique structure and stability make it a valuable compound in various scientific and industrial applications, distinguishing it from other similar nickel compounds.
Properties
IUPAC Name |
4-cyclohexylbutanoate;nickel(2+) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H18O2.Ni/c2*11-10(12)8-4-7-9-5-2-1-3-6-9;/h2*9H,1-8H2,(H,11,12);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLSVVJPMABPLC-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCC(=O)[O-].C1CCC(CC1)CCCC(=O)[O-].[Ni+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34NiO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
4441-63-8 (Parent) | |
Record name | Cyclohexanebutanoic acid, nickel(2+) salt (2:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003906556 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0063230 | |
Record name | Nickel 4-cyclohexylbutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light green powder; [Aldrich MSDS] Insoluble in water; [Merck Eurolab MSDS] | |
Record name | Nickel(II) 4-cyclohexylbutyrate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9707 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3906-55-6 | |
Record name | Cyclohexanebutanoic acid, nickel(2+) salt (2:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003906556 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanebutanoic acid, nickel(2+) salt (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Nickel 4-cyclohexylbutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nickel bis(4-cyclohexylbutyrate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.331 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the role of Nickel cyclohexanebutyrate in nanoparticle synthesis according to the research?
A1: The research paper lists Nickel cyclohexanebutyrate as one of the potential nickel precursors for synthesizing nickel nanoparticles []. The paper states that a nickel precursor, an organic amine, and a reducing agent are mixed and heated to produce nickel nanoparticles. While the paper doesn't delve into the specific reaction mechanism involving Nickel cyclohexanebutyrate, it highlights its potential as a starting material in this process.
Q2: Are there alternative nickel precursors mentioned in the research, and how do they compare to Nickel cyclohexanebutyrate?
A2: Yes, the research lists several other nickel precursors, including nickel chloride, nickel sulfate, nickel acetate, nickel acetyl acetonate, halogenated nickel (NiX2, wherein X is F, Br, or I), nickel carbonate, nickel nitrate, and nickel octanoate, and their hydrates []. The paper does not directly compare the effectiveness or characteristics of these different precursors. Further research would be needed to determine if Nickel cyclohexanebutyrate offers any advantages in terms of yield, particle size control, or other properties of the resulting nanoparticles.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.